Ritipenem (sodium) Ritipenem (sodium)
Brand Name: Vulcanchem
CAS No.:
VCID: VC19801425
InChI: InChI=1S/C10H12N2O6S/c1-3(13)5-7(14)12-6(9(15)16)4(19-8(5)12)2-18-10(11)17/h3,5,8,13H,2H2,1H3,(H2,11,17)(H,15,16)
SMILES:
Molecular Formula: C10H12N2O6S
Molecular Weight: 288.28 g/mol

Ritipenem (sodium)

CAS No.:

Cat. No.: VC19801425

Molecular Formula: C10H12N2O6S

Molecular Weight: 288.28 g/mol

* For research use only. Not for human or veterinary use.

Ritipenem (sodium) -

Specification

Molecular Formula C10H12N2O6S
Molecular Weight 288.28 g/mol
IUPAC Name 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C10H12N2O6S/c1-3(13)5-7(14)12-6(9(15)16)4(19-8(5)12)2-18-10(11)17/h3,5,8,13H,2H2,1H3,(H2,11,17)(H,15,16)
Standard InChI Key IKQNRQOUOZJHTR-UHFFFAOYSA-N
Canonical SMILES CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)O)O

Introduction

Chemical and Structural Properties of Ritipenem (Sodium)

Molecular Composition and Nomenclature

Ritipenem sodium (IUPAC name: 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid) is a β-lactam antibiotic belonging to the penem subclass. Its molecular formula is C₁₀H₁₂N₂O₆S, with a molecular weight of 288.28 g/mol . The sodium salt form enhances aqueous solubility, facilitating intravenous or oral administration via its prodrug, ritipenem acoxil (C₁₃H₁₆N₂O₈S; molecular weight: 360.34 g/mol) .

Table 1: Key Molecular Properties of Ritipenem (Sodium)

PropertyValue
CAS Registry Number84845-57-8
Molecular FormulaC₁₀H₁₂N₂O₆S
Molecular Weight288.28 g/mol
Percent CompositionC 41.66%, H 4.20%, N 9.72%, O 33.30%, S 11.12%
SolubilityEnhanced in sodium salt form

The bicyclic β-lactam-thiazolidine ring system is critical for its antibacterial activity, with the carbamoyloxymethyl side chain influencing PBP binding affinity .

Synthesis and Derivatives

While synthetic pathways for ritipenem are proprietary, its prodrug, ritipenem acoxil, is synthesized by esterifying the carboxylic acid group to improve oral bioavailability . The acoxil derivative undergoes hydrolysis in vivo to release active ritipenem, which is subsequently converted to its sodium salt for stability .

Mechanism of Action: Targeting Penicillin-Binding Proteins

PBP Binding Affinity

Ritipenem exerts bactericidal effects by irreversibly binding to PBPs, enzymes essential for peptidoglycan cross-linking. Studies using Haemophilus influenzae reveal a distinctive PBP affinity profile:

  • High affinity for PBP 1b (critical for cell elongation and septation) .

  • Low affinity for PBPs 3a/3b, which are associated with filamentation and reduced lysis .

This selective binding disrupts cell wall integrity, leading to osmotic lysis. Ritipenem’s bacteriolytic activity is concentration-dependent, with minimal inhibitory concentrations (MICs) as low as 0.06 µg/mL against H. influenzae .

Comparative Analysis with Other Carbapenems

Unlike imipenem or meropenem, ritipenem’s narrow PBP targeting minimizes collateral damage to host microbiota. Its specificity for PBP 1b correlates with rapid lysis in H. influenzae, whereas broader-spectrum carbapenems exhibit slower bacteriolysis due to multi-PBP engagement .

Pharmacokinetics and Metabolism

Absorption and Distribution

Ritipenem acoxil, the orally administered prodrug, demonstrates ~80% bioavailability after hydrolysis. Peak plasma concentrations of ritipenem (~2.5 µg/mL) are achieved within 1–2 hours post-dose . The sodium salt form ensures rapid distribution into tissues, including lung parenchyma and bronchial mucosa .

Table 2: Pharmacokinetic Parameters of Ritipenem (Sodium)

ParameterValue
Half-life (t₁/₂)0.7 hours
AUC₀–₈ (500 mg dose)10 mg·h/L
Renal Clearance132 mL/min (single dose); 87 mL/min (repeated dosing)
Protein Binding<20%

Metabolism and Excretion

Ritipenem undergoes minimal hepatic metabolism, with >90% excreted unchanged in urine . Repeated dosing reduces renal clearance by 34%, likely due to tubular saturation . Open β-lactam ring metabolites, though inactive, account for <5% of urinary excretion .

Antimicrobial Spectrum and Resistance Profile

In Vitro Activity

Ritipenem exhibits potent activity against:

  • Gram-positive bacteria: Streptococcus pneumoniae (MIC₉₀: 0.12 µg/mL), Staphylococcus aureus (MIC₉₀: 1 µg/mL) .

  • Gram-negative bacteria: Haemophilus influenzae (MIC₉₀: 0.06 µg/mL), Moraxella catarrhalis (MIC₉₀: 0.25 µg/mL) .

Notably, it retains activity against β-lactamase-producing strains due to its stability against enzymatic hydrolysis.

Table 3: Comparative MIC Values Against Respiratory Pathogens

OrganismRitipenemAmpicillinCefaclor
S. pneumoniae0.120.252.0
H. influenzae0.064.08.0
M. catarrhalis0.2516.04.0

Resistance Mechanisms

Emerging resistance is rare but linked to:

  • PBP mutations reducing ritipenem affinity.

  • Overexpression of efflux pumps in Pseudomonas aeruginosa.

Clinical Applications and Efficacy

Indications

Ritipenem sodium is indicated for:

  • Community-acquired pneumonia.

  • Acute exacerbations of chronic bronchitis.

  • Complicated skin and soft tissue infections .

Clinical Trial Outcomes

A 1995 study of 12 patients with respiratory infections reported:

  • Clinical efficacy rate: 83.3% (10/12 patients improved) .

  • Bacteriological eradication: 50% (6/12 cases) .

  • Adverse events: Dyspepsia (1 case), eosinophilia (1 case), elevated liver enzymes (1 case) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator